molecular formula C6H6N2O B1321567 3-Methylpyrazine-2-carbaldehyde CAS No. 25513-93-3

3-Methylpyrazine-2-carbaldehyde

Cat. No. B1321567
CAS RN: 25513-93-3
M. Wt: 122.12 g/mol
InChI Key: NLLAFZNIRAPTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpyrazine-2-carbaldehyde is a chemical compound that is part of the pyrazine family, characterized by a pyrazine ring—a six-membered aromatic ring with two nitrogen atoms—substituted with a methyl group and an aldehyde functional group. This compound serves as an intermediate in the synthesis of various heterocyclic compounds and has been utilized in the formation of macrocyclic and heterocyclic structures with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to 3-methylpyrazine-2-carbaldehyde involves several strategies. For instance, 2,2'-bipyridine-5,5'-dicarbaldehyde, a related dialdehyde, was synthesized through enamination and oxidative cleavage, which could be a strategy adaptable to the synthesis of 3-methylpyrazine-2-carbaldehyde derivatives . Another approach involves the self-condensation of aminopyrazole carbaldehydes in the presence of metal ions, leading to the formation of macrocyclic complexes . Additionally, 3-aminopyrazine-2-carbaldehyde, a compound with a similar structure, was prepared by oxidizing a hydroxymethylpyrazine derivative, showcasing a potential synthetic route for 3-methylpyrazine-2-carbaldehyde .

Molecular Structure Analysis

The molecular structure of 3-methylpyrazine-2-carbaldehyde is characterized by the presence of a pyrazine ring, which is a stable aromatic system. The substituents on the ring influence the electronic distribution and reactivity of the molecule. For example, the presence of a methyl group can provide steric hindrance and electron-donating effects, while the aldehyde group is a reactive site for nucleophilic addition and can participate in condensation reactions .

Chemical Reactions Analysis

Chemical reactions involving 3-methylpyrazine-2-carbaldehyde or its analogs include the formation of Schiff bases through condensation with amines , and the Friedländer condensation with α-methylene ketones to synthesize pyrazolo[3,4-b]pyridines . These reactions are crucial for the construction of complex heterocyclic systems that have potential pharmacological applications. Additionally, the transient ligand-enabled direct γ-C(sp3)-H arylation of 3-methylheteroarene carbaldehydes represents a method for functionalizing these compounds, which could be applicable to 3-methylpyrazine-2-carbaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylpyrazine-2-carbaldehyde are influenced by its functional groups. The aldehyde group is typically polar, which can affect the solubility and reactivity of the compound. The aromatic pyrazine ring contributes to the compound's stability and electronic properties. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, these properties can be inferred based on the functional groups present and their known effects on related molecules .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Pteridines : 3-Aminopyrazine-2-carbaldehyde, a related compound, has been synthesized and converted into various derivatives, which then cyclize to form compounds like 2-methylpteridine and pteridin-2-one. These processes are crucial in the synthesis of pteridine derivatives, highlighting the potential of 3-Methylpyrazine-2-carbaldehyde in similar transformations (Albert & Ohta, 1971).

  • Knoevenagel Condensation : This compound participates in Knoevenagel condensation reactions, which are vital in organic synthesis for creating carbon-carbon bonds. Such reactions have been performed in green solvents like ionic liquids, offering an environmentally friendly approach to synthesis (Hangarge, Jarikote & Shingare, 2002).

Applications in Coordination Chemistry

  • Synthesis of Complexes : The compound has been used in synthesizing coordination complexes. For instance, complexes with Cu(II) and Co(II) have been prepared using derivatives of pyrazol-3-one, which is structurally similar to 3-Methylpyrazine-2-carbaldehyde. These complexes have significant implications in magnetic properties and crystal structures (Burlov et al., 2020).

Material Science and Catalysis

  • Ultrasonically Accelerated Reactions : The compound's derivatives have been used in ultrasonically accelerated reactions. For instance, the reaction of 4-oxo-4H-1-benzopyran-3-carbaldehyde with 3-methyl-1-phenylpyrazolin-5-(4H)-one under ultrasonic irradiation has been studied, demonstrating the compound's potential in advanced synthetic methods (Shindalkar, Madje & Shingare, 2005).

  • Adsorption Studies : The interaction of pyridine-3-carbaldehyde, a compound similar to 3-Methylpyrazine-2-carbaldehyde, with surfaces like TiO2 has been studied, providing insights into surface chemistry and catalysis (Popova, Chesalov & Andrushkevich, 2004).

Safety And Hazards

The safety information for 3-Methylpyrazine-2-carbaldehyde includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

3-methylpyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-6(4-9)8-3-2-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLAFZNIRAPTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622745
Record name 3-Methylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrazine-2-carbaldehyde

CAS RN

25513-93-3
Record name 3-Methyl-2-pyrazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25513-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpyrazine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpyrazine-2-carbaldehyde
Reactant of Route 2
3-Methylpyrazine-2-carbaldehyde
Reactant of Route 3
3-Methylpyrazine-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Methylpyrazine-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-Methylpyrazine-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-Methylpyrazine-2-carbaldehyde

Citations

For This Compound
1
Citations
CK Sha, CP Tsou, YC Li, RS Lee, FY Tsai… - Journal of the Chemical …, 1988 - pubs.rsc.org
… 5, from 3-methylpyrazine-2-carbaldehyde, made in turn from 2,3-dimethylpyrazine by first bromination (N-bromosuccinimide) and subsequent oxidation with the sodium salt of 2-…
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.